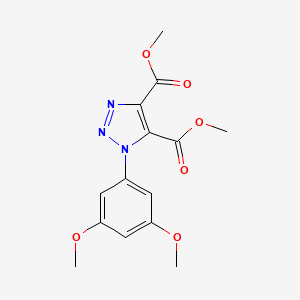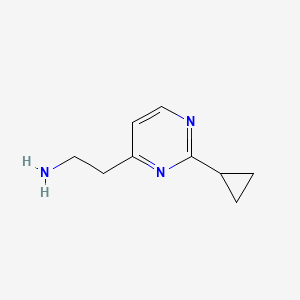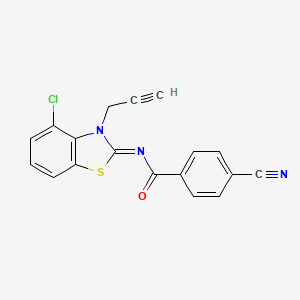
2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is not provided in the available resources .Chemical Reactions Analysis
There’s no available information on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
While some physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight are typically provided for chemicals , they are not available for this specific compound.Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have developed methods for synthesizing derivatives of 1,3,4-oxadiazole compounds, including those similar to the query compound. These compounds are prepared through a series of chemical transformations starting from various aryl/aralkyl organic acids, leading to the formation of 1,3,4-oxadiazol-2-thiols and subsequent derivatives. The structural elucidation of these compounds is achieved using IR, 1H-NMR, 13C-NMR, and mass spectral data, ensuring the accuracy of the synthesized compounds' structures (Gul et al., 2017).
Biological Activities
Antimicrobial Activity
The antimicrobial potential of 1,3,4-oxadiazole derivatives has been a significant focus of research. These compounds exhibit variable antimicrobial activity against a selected panel of microbial species, including both bacteria and fungi. The studies highlight the potential of these compounds to be developed into antimicrobial agents, with certain derivatives showing potent activity against specific microbial strains (Parikh & Joshi, 2014).
Antifungal and Apoptotic Effects
Research on triazole-oxadiazole compounds related to the query structure demonstrated potent antifungal and apoptotic effects against various Candida species. These compounds not only inhibit the growth of fungal strains but also induce apoptosis, showcasing their potential as antifungal agents with a dual mechanism of action (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Cytotoxicity and Anticancer Screening
Some derivatives of 1,3,4-oxadiazole and related structures have been evaluated for their cytotoxic activities against various cancer cell lines. The studies involve synthesis, molecular modeling, and screening of these compounds, with some showing significant cytotoxic effects against specific cancer cell lines, suggesting their potential use in cancer treatment (Abu-Melha, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-9-7-13(10(2)22-9)15-19-20-16(23-15)24-8-14(21)18-12-5-3-11(17)4-6-12/h3-7H,8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPSRQXXXMVNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)
![6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2817633.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2817634.png)

![1-(2-Bromophenyl)-3-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2817636.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylpropyl)-5-(morpholin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2817640.png)



![N-(2-chlorobenzyl)-2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2817648.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide](/img/structure/B2817650.png)

